

Application Notes and Protocols: BTX161

Treatment of MV4-11 AML Cell Line

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Compound of Interest

Compound Name: *BTX161*
Cat. No.: *B15543735*

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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MV4-11 cell line, which harbors an internal tandem duplication of the FMS-like tyrosine kinase 3 gene (FLT3-ITD), is a widely utilized in vitro model for studying a significant subset of AML. **BTX161** is a novel small molecule that has demonstrated potent anti-leukemic activity. These application notes provide a comprehensive overview of the effects of **BTX161** on the MV4-11 AML cell line, including its mechanism of action, effects on cell signaling, and detailed protocols for experimental use.

Mechanism of Action

BTX161 is characterized as a potent degrader of Casein Kinase I alpha (CKI α).^{[1][2]} The degradation of CKI α leads to the activation of the p53 tumor suppressor pathway.^{[2][3][4]} This activation is a key event in the anti-leukemic effects of **BTX161**. In MV4-11 cells, treatment with **BTX161** results in the stabilization and increased expression of p53 and its downstream target, MDM2. Unlike some other agents, **BTX161** upregulates Wnt target genes, including MYC.

The MV4-11 cell line is also characterized by a rearrangement of the Mixed Lineage Leukemia (MLL) gene. The menin-MLL interaction is a critical dependency in this AML subtype. While **BTX161**'s primary described mechanism is CKI α degradation, it is noteworthy that targeting the menin-MLL interaction has been shown to be effective in MLL-rearranged leukemia by downregulating key target genes like HOXA9 and MEIS1.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the treatment of MV4-11 cells with **BTX161** and other relevant compounds.

Table 1: Effects of **BTX161** on Protein and mRNA Levels in MV4-11 Cells

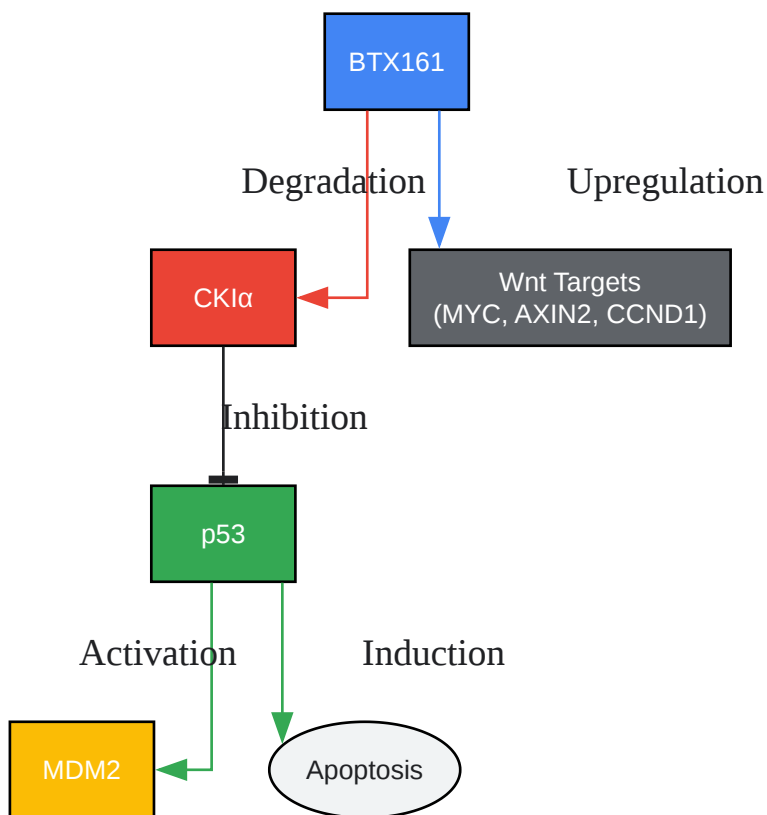
Treatment	Concentration	Duration	Target	Effect	Reference
BTX161	Indicated Concentrations	6.5 hours	CKI α	Degradation	
BTX161	Indicated Concentrations	6 hours	p53	Increased protein expression	
BTX161	Indicated Concentrations	6 hours	MDM2	Increased protein expression	
BTX161	25 μ M	4 hours	MYC mRNA	Upregulation	
BTX161	25 μ M	4 hours	MDM2 mRNA	No effect	
BTX161	25 μ M	4 hours	AXIN2 mRNA	Upregulation	
BTX161	25 μ M	4 hours	CCND1 mRNA	Upregulation	

Table 2: IC50 Values of Various Inhibitors in MV4-11 Cells

Compound	Target	IC50	Reference
FLT3-IN-21	FLT3-ITD	5.3 nM	
FLT3-IN-32 TFA	FLT3-ITD, FLT3-D835Y	0.07 nM	
Antiproliferative agent-30	Tubulin, FLT3, Abl1	0.144 nM	
HDAC-IN-63	FLT3, HDAC1	92 nM	
K783-0308	Unknown	10.4 μ M	
FTO-IN-14	FTO	0.7-5.5 μ M	
MI-2-2	Menin-MLL Interaction	GI50 = 3 μ M	
dBET1	BRD2/3/4	0.2748 μ M	

Signaling Pathways and Experimental Workflows

BTX161 Signaling Pathway in MV4-11 Cells

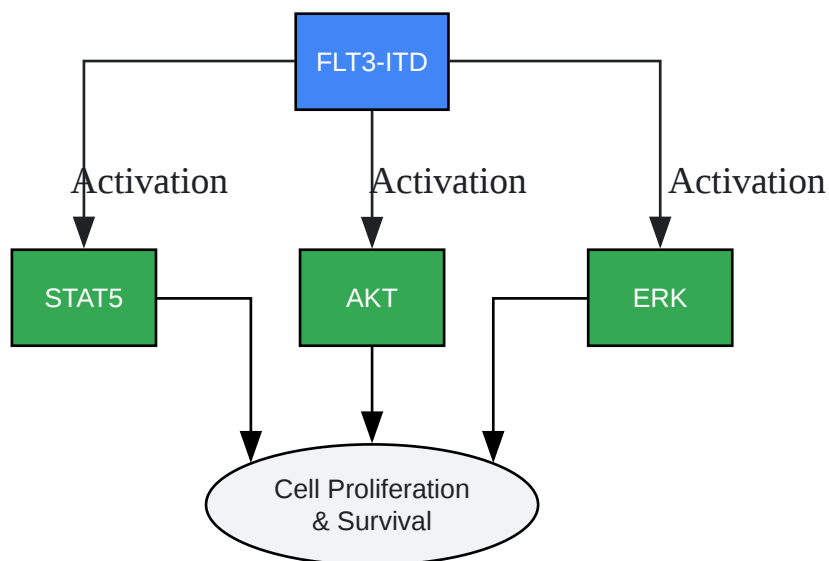


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Caption: **BTX161**-induced CKI α degradation and downstream signaling in MV4-11 cells.

FLT3-ITD Signaling Pathway in MV4-11 Cells

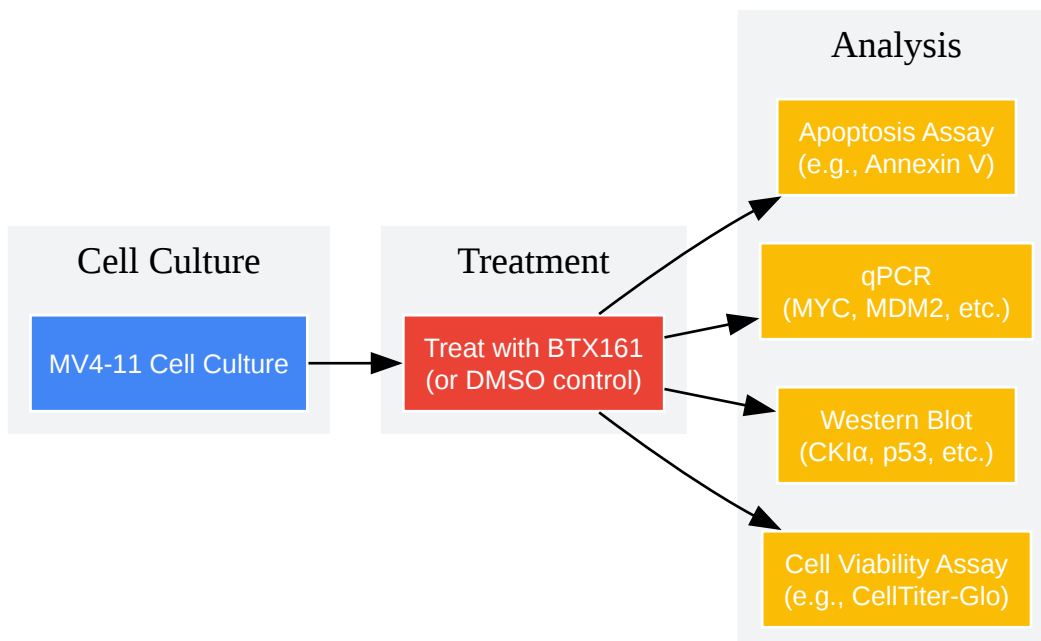
The MV4-11 cell line possesses a constitutively active FLT3-ITD mutation, which drives proliferation and survival through several downstream pathways, including STAT5, AKT, and ERK.



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Caption: Constitutively active FLT3-ITD signaling pathways in MV4-11 AML cells.

Experimental Workflow for BTX161 Treatment and Analysis



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Caption: General experimental workflow for assessing the effects of **BTX161** on MV4-11 cells.

Experimental Protocols

MV4-11 Cell Culture

- Cell Line: MV4-11 (ATCC® CRL-9591™)
- Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Maintain cell density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL. Split the culture every 2-3 days.

BTX161 Treatment

- Stock Solution: Prepare a stock solution of **BTX161** in DMSO. Store at -20°C or -80°C.
- Working Solution: Dilute the stock solution in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.
- Treatment Procedure: Seed MV4-11 cells at a predetermined density in appropriate culture vessels. Allow cells to acclimate for a few hours before adding the **BTX161** working solution. Incubate for the desired duration (e.g., 4, 6, 24, 48, or 72 hours) depending on the assay.

Cell Viability Assay (e.g., CellTiter-Glo®)

- Principle: Measures ATP levels as an indicator of metabolically active, viable cells.
- Procedure:
 - Seed MV4-11 cells in a 96-well opaque-walled plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.
 - Treat cells with a serial dilution of **BTX161** (and vehicle control) and incubate for 72 hours.

- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis

- Principle: Detects specific proteins in a sample.
- Procedure:
 - Treat MV4-11 cells with **BTX161** (e.g., at indicated concentrations for 6.5 hours) and a vehicle control.
 - Harvest cells by centrifugation and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Denature protein lysates by boiling with Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-CK1 α , anti-p53, anti-MDM2, anti-phospho-STAT5, anti- β -actin as a loading control) overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

- Principle: Measures the amount of a specific mRNA transcript.
- Procedure:
 - Treat MV4-11 cells with **BTX161** (e.g., 25 μ M for 4 hours) and a vehicle control.
 - Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
 - Synthesize cDNA from the RNA using a reverse transcription kit.
 - Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest (e.g., MYC, MDM2, AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
 - Analyze the data using the $\Delta\Delta$ Ct method to determine the relative fold change in gene expression.

Apoptosis Assay (Annexin V Staining)

- Principle: Detects early and late apoptosis through the binding of Annexin V to exposed phosphatidylserine and the uptake of a viability dye like propidium iodide (PI) or 7-AAD.
- Procedure:
 - Treat MV4-11 cells with **BTX161** and a vehicle control for a specified time (e.g., 24 or 48 hours).
 - Harvest cells and wash with cold PBS.
 - Resuspend cells in 1X Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and PI (or 7-AAD).
 - Incubate in the dark for 15 minutes at room temperature.

- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

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